3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride
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Overview
Description
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with an oxygen bridge, making it a member of the oxabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride typically involves the reaction of furfurylamine with maleimides. This reaction leads to the formation of the oxabicyclo skeleton through an intramolecular cyclization process . The reaction conditions often include the use of a solvent such as dioxane and may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides and other functionalized products.
Scientific Research Applications
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride is unique due to its amino group and monohydrochloride salt form, which confer distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIGTZNNUVRAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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